molecular formula C18H17NO5S B11077184 2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester CAS No. 681853-46-3

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester

Cat. No.: B11077184
CAS No.: 681853-46-3
M. Wt: 359.4 g/mol
InChI Key: BJDCDCCHKMJSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester: is a chemical compound with the following molecular formula:

C8H10O5S\text{C}_8\text{H}_{10}\text{O}_5\text{S}C8​H10​O5​S

. It consists of a quinoline ring system attached to a dimethoxybenzenesulfonic acid moiety. The compound’s structure is shown below:

OC1=CC=CC(OC)=C1C(OC)=O\text{OC}1=CC=CC(\text{OC})=C1\text{C}(\text{OC})=O OC1=CC=CC(OC)=C1C(OC)=O

Preparation Methods

Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through esterification of 2,5-dimethoxybenzenesulfonic acid with 2-methylquinoline under appropriate reaction conditions.

Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: It can participate in nucleophilic substitution reactions, where the quinoline ring or the sulfonic acid group may be substituted.

    Reduction: Reduction of the ester group could yield the corresponding alcohol.

Common Reagents and Conditions:

    Esterification: Use acid-catalyzed esterification conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid may be employed.

    Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) can reduce the ester to the alcohol.

Scientific Research Applications

This compound’s applications are limited, but it has been explored in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications (though not extensively studied).

    Industry: Rarely used due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 2,5-Dimethoxybenzenesulfonic acid, (2-methylquinolin-4-yl) ester is unique in its structure, similar compounds include other quinoline derivatives and sulfonic acid esters.

Remember that this compound’s applications are niche, and its detailed investigation is warranted for broader scientific understanding

Properties

CAS No.

681853-46-3

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

(2-methylquinolin-4-yl) 2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C18H17NO5S/c1-12-10-17(14-6-4-5-7-15(14)19-12)24-25(20,21)18-11-13(22-2)8-9-16(18)23-3/h4-11H,1-3H3

InChI Key

BJDCDCCHKMJSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.